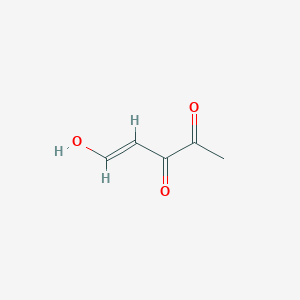

2-Pentenal,3-hydroxy-4-oxo-

Description

Contextual Significance as a Multifunctional Carbonyl Compound

The chemical behavior of 2-Pentenal, 3-hydroxy-4-oxo- is dictated by the interplay of its constituent functional groups: an aldehyde, a ketone, a hydroxyl group, and a carbon-carbon double bond. vedantu.com Such compounds are termed multifunctional carbonyls and are of significant interest in organic chemistry. ncert.nic.in The aldehyde group can readily undergo nucleophilic addition and oxidation reactions, while the ketone provides another site for nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a leaving group after protonation. The unsaturation in the carbon chain further adds to its reactivity, allowing for addition reactions.

The co-existence of these functionalities in proximity allows for complex intramolecular interactions and reaction pathways that are not observed in simpler monofunctional molecules. This complexity makes 2-Pentenal, 3-hydroxy-4-oxo- and similar structures valuable models for studying reaction mechanisms and for use as versatile building blocks in organic synthesis.

Role as a Product or Intermediate in Complex Chemical Transformations

Due to its high reactivity, 2-Pentenal, 3-hydroxy-4-oxo- is often encountered as a transient intermediate or a product in complex chemical reaction sequences. For instance, unsaturated 1,4-dicarbonyl compounds, a class to which 2-Pentenal, 3-hydroxy-4-oxo- is related, are known to be formed in the atmospheric oxidation of aromatic compounds and furans. researchgate.net These molecules are highly reactive and can undergo rapid photochemical processing. researchgate.net

In the context of food chemistry, related hydroxy-pentenal compounds have been identified as products of lipid peroxidation in foods. ontosight.ai The aldehyde group, in particular, is reactive and can form adducts with biologically important molecules like proteins and DNA. ontosight.ai

In synthetic organic chemistry, compounds with similar structures are often not the final target but rather key intermediates. The various functional groups can be selectively modified to construct more complex molecular architectures. For example, the aldehyde might be selectively reduced, or the double bond could be involved in a cycloaddition reaction.

Overview of Key Research Domains for 2-Pentenal, 3-hydroxy-4-oxo-

Research involving 2-Pentenal, 3-hydroxy-4-oxo- and structurally related compounds spans several key domains:

Food Chemistry and Toxicology : The formation of reactive aldehydes like hydroxy-pentenals during the heating of oils and fats is a significant area of research due to their potential impact on food quality and human health. ontosight.ai

Organic Synthesis : The development of synthetic methodologies to either prepare or utilize polyfunctional compounds like 2-Pentenal, 3-hydroxy-4-oxo- is a continuous effort in organic chemistry. These compounds serve as versatile synthons for the construction of natural products and other complex organic molecules.

Biochemistry : The reactivity of α,β-unsaturated carbonyl compounds with biological nucleophiles is of interest in understanding cellular processes and the mechanisms of toxicity for certain compounds. ontosight.ai

The following table provides a summary of the key properties of 2-Pentenal, 3-hydroxy-4-oxo-.

| Property | Value |

| Molecular Formula | C5H6O3 |

| IUPAC Name | 2-hydroxy-4-oxopentanal |

| Functional Groups | Aldehyde, Ketone, Hydroxyl, Alkene |

The following interactive table details the research findings related to similar compounds.

| Research Area | Key Findings | Relevant Compounds |

| Atmospheric Chemistry | Unsaturated 1,4-dicarbonyls are products of aromatic compound oxidation and undergo rapid photochemistry. researchgate.net | 2-butenedial, 4-oxo-2-pentenal researchgate.net |

| Food Chemistry | 4-hydroxy-2-alkenals are formed during lipid peroxidation in foods. ontosight.ai | 2-Pentenal, 4-hydroxy-, (E)- ontosight.ai |

| Organic Synthesis | Polyfunctional compounds are used as versatile intermediates. ncert.nic.in | General aldehydes and ketones ncert.nic.in |

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(E)-5-hydroxypent-4-ene-2,3-dione |

InChI |

InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h2-3,6H,1H3/b3-2+ |

InChI Key |

KHZHIBRAQBIZGS-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)C(=O)/C=C/O |

Canonical SMILES |

CC(=O)C(=O)C=CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 2 Pentenal, 3 Hydroxy 4 Oxo

Strategies for Laboratory Synthesis

While specific laboratory synthesis protocols for 2-Pentenal, 3-hydroxy-4-oxo- are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other 4-oxo-2-alkenals, provide valuable insights into potential synthetic strategies. These syntheses often involve the oxidation or rearrangement of furan (B31954) derivatives or aldol (B89426) condensation reactions.

One common approach for synthesizing related 4-oxo-(E)-2-alkenals involves the one-step oxidation of commercially available 2-alkylfurans. researchgate.net For instance, the synthesis of 4-oxo-(E)-2-hexenal and 4-oxo-(E)-2-octenal has been successfully achieved from 2-ethylfuran (B109080) and 2-butylfuran, respectively. researchgate.net A two-step synthesis for the homolog 4-oxo-(E)-2-decenal has also been reported, starting from furan. researchgate.net These methods highlight a general strategy where the furan ring serves as a latent 1,4-dicarbonyl system, which upon oxidative ring opening yields the desired α,β-unsaturated oxo-aldehyde structure.

Another relevant synthetic pathway is the aldol condensation. For example, 3-oxopentanal can be formed via the aldol condensation of pentanal under basic conditions. This process involves the formation of an enolate intermediate which then acts as a nucleophile. While this yields a saturated backbone, modifications of this strategy could potentially introduce the requisite unsaturation and hydroxylation to arrive at 2-Pentenal, 3-hydroxy-4-oxo-.

The table below summarizes synthetic methods for compounds structurally related to 2-Pentenal, 3-hydroxy-4-oxo-, which could inform its targeted synthesis.

| Target Compound | Starting Material(s) | General Method | Reference |

| 4-Oxo-(E)-2-hexenal | 2-Ethylfuran | One-step oxidation | researchgate.net |

| 4-Oxo-(E)-2-octenal | 2-Butylfuran | One-step oxidation | researchgate.net |

| 4-Oxo-(E)-2-decenal | Furan | Two-step synthesis | researchgate.net |

| 3-Oxopentanal | Pentanal | Aldol Condensation |

These examples underscore that while a direct, documented synthesis for 2-Pentenal, 3-hydroxy-4-oxo- is not readily found, established organic chemistry principles provide a solid foundation for its potential laboratory preparation.

Production as a Chemical Degradation Product

2-Pentenal, 3-hydroxy-4-oxo- and its analogs are known to be formed as products of chemical degradation from various precursors, particularly through oxidative processes. These pathways are significant in understanding the compound's presence in biological and environmental systems.

A key pathway for the formation of 4-oxo-2-alkenals is through the metal-catalyzed oxidation of 2-alkenals, which are themselves products of lipid peroxidation. tandfonline.com For example, the oxidation of 2-octenal, particularly in the presence of transition metals, leads to the formation of 4-oxo-2-octenal. tandfonline.com This suggests a general mechanism where 2-alkenals with five or more carbons can be oxidized at the C4-position to yield the corresponding 4-oxo-2-alkenals. tandfonline.com This process is relevant to the genotoxicity associated with lipid peroxidation, as these 4-oxo-2-alkenals can form adducts with DNA. tandfonline.com

Furthermore, the formation of 4-oxo-2-pentenal has been observed in the oxygen-dependent reaction of α-acetoxy-N-nitrosopiperidine with deoxyguanosine. acs.org This reaction is significant in the context of the metabolic activation of carcinogens.

The atmospheric oxidation of aromatic hydrocarbons can also lead to the formation of related unsaturated dicarbonyls. For instance, the oxidation of toluene (B28343) can produce 4-oxo-pent-2-enoic acid. copernicus.org Additionally, the photooxidation of 1,4-unsaturated dicarbonyls like 4-oxo-2-pentenal can occur in the atmosphere through reactions with hydroxyl radicals (OH) and ozone (O₃). ucr.edu

The following table details the formation of 2-Pentenal, 3-hydroxy-4-oxo- and related compounds as degradation products.

| Degradation Product | Precursor(s) | Degradation Process | Context | Reference |

| 4-Oxo-2-alkenals | 2-Alkenals (e.g., 2-octenal) | Metal-catalyzed oxidation | Lipid peroxidation | tandfonline.com |

| 4-Oxo-2-pentenal | α-Acetoxy-N-nitrosopiperidine | Oxygen-dependent reaction with deoxyguanosine | Carcinogen metabolism | acs.org |

| 4-Oxo-pent-2-enoic acid | Toluene | Atmospheric oxidation | Atmospheric chemistry | copernicus.org |

| Glyoxal, Propanal | trans-2-Pentenal (B73810) | Ozonolysis | Atmospheric chemistry | mdpi.com |

These findings illustrate that 2-Pentenal, 3-hydroxy-4-oxo- and its structural relatives can be generated through various degradation pathways, highlighting their potential role as intermediates or byproducts in complex chemical and biological systems.

Chemical Reactivity and Mechanistic Transformation Studies of 2 Pentenal, 3 Hydroxy 4 Oxo

Reactions with Nucleophilic Species

The reactivity of 2-Pentenal, 3-hydroxy-4-oxo- towards nucleophiles is governed by the presence of several electrophilic centers. The carbonyl carbon of the aldehyde is a primary site for nucleophilic attack, as is the carbonyl carbon of the ketone. Furthermore, the carbon-carbon double bond is activated by the adjacent carbonyl group, making the β-carbon susceptible to conjugate or Michael-type addition. nih.gov

Aldehydes and ketones readily undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. This process involves a change in the carbon's hybridization from sp² to sp³, resulting in a tetrahedral alkoxide intermediate that is subsequently protonated. ncert.nic.in In the case of 2-Pentenal, 3-hydroxy-4-oxo-, both the aldehyde and ketone groups can participate in such reactions. Generally, aldehydes are more reactive than ketones towards nucleophiles due to less steric hindrance and greater polarization of the carbonyl group. ncert.nic.inlearncbse.in

Studies on similar α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE), have shown that they readily react with biological nucleophiles like the amino acid residues Cysteine (Cys), Histidine (His), and Lysine (B10760008) (Lys). nih.govnih.gov The primary mechanism for these reactions is Michael addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated system. nih.govnih.gov For these related compounds, the order of reactivity for amino acid nucleophiles is typically Cys >> His > Lys. nih.govnih.gov It is expected that 2-Pentenal, 3-hydroxy-4-oxo- would exhibit similar reactivity, readily forming covalent adducts with sulfhydryl and amino groups in proteins and other biomolecules.

The reaction with ammonia (B1221849) derivatives, for example, is a characteristic reaction of aldehydes and ketones, leading to the formation of imines (Schiff bases) through a nucleophilic addition-elimination mechanism. ncert.nic.in One of the two amino groups of semicarbazide (B1199961) acts as a nucleophile, while the other is deactivated by resonance, to form semicarbazones, which are crystalline solids useful for the characterization of aldehydes and ketones. learncbse.in

Oxidative Degradation Pathways and Mechanisms

The multiple functional groups in 2-Pentenal, 3-hydroxy-4-oxo- also make it susceptible to oxidative degradation through various pathways, particularly in atmospheric and biological systems.

Unsaturated 1,4-dicarbonyl compounds, structurally similar to 2-Pentenal, 3-hydroxy-4-oxo-, are known to be formed in the atmosphere from the oxidation of aromatic compounds and furans. whiterose.ac.ukrsc.orgyork.ac.uk These species are highly reactive and undergo rapid photochemical processing. whiterose.ac.ukrsc.org Studies on the photochemistry of 4-oxo-2-pentenal, a close analogue, reveal that it is removed from the atmosphere primarily through photolysis, with a lifetime of only 10-15 minutes under sunlight conditions. whiterose.ac.ukrsc.orgyork.ac.uk This is significantly faster than its removal by reaction with hydroxyl (OH) radicals, which has an estimated lifetime of over 3 hours. whiterose.ac.ukrsc.orgyork.ac.uk

The primary photochemical transformation mechanism for (Z)-4-oxo-2-pentenal involves a Norrish Type II reaction, proceeding via γ-hydrogen abstraction to form a ketene-enol intermediate. whiterose.ac.uk This intermediate can then undergo ring closure to form 5-methyl-2(3H)-furanone as a major product (with a yield of 30-42%) or undergo further rearrangement that can lead to products like maleic anhydride. whiterose.ac.ukrsc.orgyork.ac.uk A minor channel, accounting for 10-15% of the reaction, appears to involve direct formation of CO. whiterose.ac.ukrsc.org Given these findings, it is highly probable that 2-Pentenal, 3-hydroxy-4-oxo- has a short atmospheric lifetime and undergoes similar photochemical transformations.

Table 1: Photochemical Loss Rates for 4-Oxo-2-Pentenal Isomers Relative to j(NO₂) *

| Compound | j/j(NO₂) |

| (E)-4-oxo-2-pentenal | 0.18 (±0.01) |

| (Z)-4-oxo-2-pentenal | 0.20 (±0.03) |

| Data from studies conducted in the EUPHORE atmospheric simulation chamber. whiterose.ac.ukrsc.orgyork.ac.uk |

In the atmosphere, hydroxyl (OH) radicals are a primary oxidant. The reaction of OH radicals with unsaturated carbonyls typically proceeds via addition to the C=C double bond. copernicus.org For instance, in the OH-radical-initiated oxidation of 3-penten-2-one, the OH radical adds almost exclusively to the double bond to form a hydroxyalkyl radical. copernicus.org This radical then rapidly reacts with molecular oxygen (O₂) to form a hydroxyperoxy radical (RO₂), which can then react further, for example with nitric oxide (NO), to yield hydroxyalkoxy radicals and ultimately stable products like acetaldehyde (B116499) and methyl glyoxal. copernicus.org

Formation of Adducts and Derivatives

The high electrophilicity of 2-Pentenal, 3-hydroxy-4-oxo- facilitates the formation of a wide range of adducts and derivatives. As discussed, it can react with biological nucleophiles. The lipid peroxidation product 4-oxo-2-hexenal (4-OHE), another related α,β-unsaturated oxo-aldehyde, has been shown to react with DNA in vitro to form adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC). nih.gov Following oral administration to mice, these adducts were detected in the DNA of various organs. nih.gov Similarly, other α,β-unsaturated aldehydes are known to form cyclic 1,N²-propanodeoxyguanosine adducts, which are considered endogenous DNA lesions. nih.gov

These findings strongly suggest that 2-Pentenal, 3-hydroxy-4-oxo- has the potential to be genotoxic by forming covalent adducts with DNA bases, which can lead to mutations if not repaired.

A specific derivative of the core structure has been identified as 2-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]sulfanylprop-2-enal. nih.gov This compound demonstrates the reactivity of the system, showing the formation of a thioether linkage, likely through the Michael addition of a sulfur nucleophile.

Studies on Reaction Intermediates and Product Distribution

The study of reaction intermediates and product distribution provides crucial insights into the transformation mechanisms of 2-Pentenal, 3-hydroxy-4-oxo-.

Based on studies of analogous compounds, the following can be inferred:

Photochemical Reactions: The key intermediate in the photolysis of 4-oxo-2-pentenal is a ketene-enol species . whiterose.ac.ukrsc.orgyork.ac.uk The lifetime of this intermediate in the dark was determined to be approximately 235 seconds. whiterose.ac.ukrsc.orgyork.ac.uk The subsequent reactions of this intermediate lead to the major products.

Radical-Initiated Reactions: The OH-radical-initiated oxidation of similar unsaturated carbonyls involves the formation of hydroxyalkyl radicals and hydroxyperoxy radicals as key intermediates. copernicus.org

The distribution of final products is highly dependent on the reaction pathway.

Table 2: Product Yields from the OH-Radical-Initiated Oxidation of 3-Penten-2-one *

| Product | Molar Yield |

| Acetaldehyde | 0.39 ± 0.07 |

| Methyl glyoxal | 0.32 ± 0.08 |

| 2-Hydroxypropanal | 0.68 ± 0.27 |

| Yields determined under conditions where peroxy radicals react with NO. copernicus.org |

For the photochemical degradation of 4-oxo-2-pentenal, the main products are 5-methyl-2(3H)-furanone (30-42% yield) and CO (10-15% yield). whiterose.ac.ukrsc.org Very low yields of α-dicarbonyls and radicals are observed in these photochemical pathways. whiterose.ac.ukrsc.orgyork.ac.uk The specific product distribution for 2-Pentenal, 3-hydroxy-4-oxo- would be influenced by its additional hydroxyl group, which could open up new reaction channels or alter the stability and reactivity of the intermediates.

Advanced Analytical Methodologies for 2 Pentenal, 3 Hydroxy 4 Oxo Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 2-Pentenal, 3-hydroxy-4-oxo- from complex mixtures, a critical step for its accurate quantification and further structural analysis. Both gas and liquid chromatography have been successfully applied.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of 2-Pentenal, 3-hydroxy-4-oxo-, which possesses polar functional groups, derivatization is often a necessary step to enhance its volatility and thermal stability, thereby improving its chromatographic behavior. A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis.

The typical GC methodology involves the use of a capillary column, often with a non-polar or medium-polarity stationary phase, which separates compounds based on their boiling points and interactions with the phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. The retention time of the derivatized 2-Pentenal, 3-hydroxy-4-oxo- is a key parameter for its identification.

Table 1: GC Parameters for the Analysis of Derivatized 2-Pentenal, 3-hydroxy-4-oxo-

| Parameter | Value/Description |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5ms) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds like 2-Pentenal, 3-hydroxy-4-oxo-, often without the need for derivatization. Reversed-phase HPLC is the most common mode used for this purpose. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention and separation of 2-Pentenal, 3-hydroxy-4-oxo- can be optimized. Detection is commonly achieved using an Ultraviolet (UV) detector, as the conjugated system in the molecule allows for strong UV absorbance at a specific wavelength.

Table 2: Typical HPLC Conditions for 2-Pentenal, 3-hydroxy-4-oxo- Analysis

| Parameter | Value/Description |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by the UV-Vis spectrum of the compound |

| Flow Rate | 0.5 - 1.5 mL/min |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 2-Pentenal, 3-hydroxy-4-oxo-. These methods provide detailed information about the molecule's mass, connectivity of atoms, and the types of functional groups present.

Mass Spectrometry, particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a cornerstone for the identification and structural analysis of 2-Pentenal, 3-hydroxy-4-oxo-. Electron Ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification. Key fragment ions can be attributed to the loss of specific functional groups, such as water, carbon monoxide, or methyl groups, which helps in piecing together the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed map of the molecular structure of 2-Pentenal, 3-hydroxy-4-oxo-. Both ¹H NMR and ¹³C NMR are employed to determine the connectivity of atoms.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration of signals, and coupling patterns are all used to assemble the structure.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in 2-Pentenal, 3-hydroxy-4-oxo-.

IR Spectroscopy: This technique measures the vibrations of bonds within the molecule. The presence of characteristic absorption bands in the IR spectrum can confirm the existence of key functional groups such as the hydroxyl (-OH) group, the carbonyl (C=O) groups of the aldehyde and ketone, and the carbon-carbon double bond (C=C).

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The conjugated system of 2-Pentenal, 3-hydroxy-4-oxo-, which includes the double bond and the carbonyl groups, gives rise to a characteristic absorption maximum (λmax) in the UV-Vis spectrum. This information is not only useful for detection in HPLC but also as a piece of evidence for the conjugated nature of the molecule.

Table 3: Spectroscopic Data for 2-Pentenal, 3-hydroxy-4-oxo-

| Technique | Observed Feature | Interpretation |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight |

| Characteristic Fragment Ions | Structural fingerprint | |

| ¹H NMR | Chemical Shifts, Splitting Patterns | Proton environment and connectivity |

| ¹³C NMR | Chemical Shifts | Carbon skeleton |

| IR Spectroscopy | Broad band ~3400 cm⁻¹ | O-H stretch (hydroxyl) |

| Strong bands ~1700-1650 cm⁻¹ | C=O stretch (aldehyde, ketone) | |

| Band ~1650-1600 cm⁻¹ | C=C stretch (alkene) | |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Indicates the presence of a conjugated system |

Derivatization Strategies for Enhanced Detection

The chemical structure of 2-Pentenal, 3-hydroxy-4-oxo-, which contains an α,β-unsaturated aldehyde system, a hydroxyl group, and a ketone, presents analytical challenges. Its polarity, thermal instability, and potential for low volatility can hinder direct analysis by common chromatographic techniques like gas chromatography (GC). Furthermore, the compound may lack a strong chromophore or fluorophore, leading to poor sensitivity in ultraviolet (UV) or fluorescence detectors. To overcome these limitations, derivatization is a critical pre-analytical step that modifies the compound's structure to improve its physicochemical properties for analysis. This process involves reacting the analyte with a specific reagent to form a new, more easily detectable derivative with enhanced volatility, thermal stability, or detector response.

The choice of derivatization reagent is dictated by the functional groups present in the target molecule and the intended analytical technique. For 2-Pentenal, 3-hydroxy-4-oxo-, strategies can target the vicinal dicarbonyl system, the aldehyde group, the hydroxyl group, or a combination thereof.

Strategies Targeting the Carbonyl and Dicarbonyl Moieties

A prominent strategy for α-dicarbonyl compounds involves condensation reactions with diamine reagents. nih.gov o-Phenylenediamine (OPD) is a widely used reagent that reacts specifically with the α-dicarbonyl moiety of compounds like 2-Pentenal, 3-hydroxy-4-oxo- to form a stable, aromatic quinoxaline (B1680401) derivative. acs.orgresearchgate.net This reaction is typically quantitative and can be performed in an aqueous medium at room temperature. acs.org The resulting quinoxaline is highly responsive to UV detection, making this method suitable for High-Performance Liquid Chromatography (HPLC-UV) analysis. acs.org Furthermore, the quinoxaline derivatives are polarographically active, enabling their determination through methods like differential pulse polarography. nih.govacs.org For advanced quantitative profiling using mass spectrometry, an isotope-coding derivatization (ICD) strategy can be employed, which uses a pair of reagents such as OPD and its deuterated analogue (OPD-d4). bohrium.com This approach allows for simultaneous screening and relative quantification of α-dicarbonyl species in complex matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.com

For the aldehyde functional group, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is one of the most common derivatization reagents. nih.govnih.gov It reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net This reaction stabilizes the aldehyde and introduces a strong chromophore, significantly enhancing detection for HPLC-UV analysis. nih.govresearchgate.net The factors affecting the derivatization reaction, such as time and reagent concentration, are optimized to ensure complete conversion. researchgate.netspkx.net.cn This method is broadly applied in environmental monitoring and biomedical research for the analysis of various carbonyl compounds. nih.gov

Strategies for Gas Chromatography (GC) Analysis

For GC-based analysis, which requires volatile and thermally stable derivatives, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent. nih.gov PFBHA reacts with the carbonyl groups (both aldehyde and ketone) to form PFB-oxime derivatives. aston.ac.uk These derivatives are significantly more volatile and are highly sensitive to electron capture detection (ECD) and mass spectrometry, particularly with negative-ion chemical ionization (NICI-MS). aston.ac.uk

In some cases, a multi-step derivatization protocol is necessary to address all reactive functional groups. For 2-Pentenal, 3-hydroxy-4-oxo-, a two-step process can be employed. First, the carbonyl groups are derivatized with PFBHA. Second, the remaining hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This silylation step caps (B75204) the polar hydroxyl group, further increasing the volatility and thermal stability of the molecule, making it ideal for GC-MS analysis. aston.ac.uknih.gov

Table 1: Derivatization Reagents for 2-Pentenal, 3-hydroxy-4-oxo- and their Target Functional Groups

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Primary Analytical Technique |

|---|---|---|---|

| o-Phenylenediamine (OPD) | α-Dicarbonyl | Quinoxaline | HPLC-UV, LC-MS/MS, Polarography nih.govacs.orgbohrium.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Carbonyl | 2,4-Dinitrophenylhydrazone | HPLC-UV nih.govresearchgate.net |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde, Ketone | PFB-Oxime | GC-MS, GC-ECD aston.ac.ukcopernicus.org |

Table 2: Comparison of Analytical Methods Utilizing Derivatization

| Analytical Method | Derivatization Agent(s) | Principle of Detection | Advantages & Applications |

|---|---|---|---|

| HPLC-UV | DNPH | UV absorbance of the dinitrophenylhydrazone derivative. nih.gov | Widely used for aldehydes in food, water, and air samples; robust and accessible. nih.govresearchgate.net |

| HPLC-UV | o-Phenylenediamine | UV absorbance of the stable quinoxaline derivative. acs.org | Specific for α-dicarbonyl compounds; good for analysis in food and beverage matrices. acs.org |

| GC-MS | PFBHA (often followed by BSTFA) | Mass spectrometric detection of the volatile oxime/silyl ether derivative. aston.ac.uknih.gov | High sensitivity and specificity; provides structural information for identification; suitable for complex air and biological samples. aston.ac.ukcopernicus.org |

| LC-MS/MS | o-Phenylenediamine / OPD-d4 | Mass spectrometric detection using class-specific fragmentation. bohrium.com | Enables quantitative profiling and screening of unknown dicarbonyls through isotope labeling; high accuracy. bohrium.com |

Biosynthetic Pathways and Biological Transformations Involving 2 Pentenal, 3 Hydroxy 4 Oxo

Occurrence and Formation in Environmental and Biological Systems

The formation of 2-Pentenal, 3-hydroxy-4-oxo-, is intrinsically linked to the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars. nih.govumn.edu This reaction is fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods. The compound is a C5 dicarbonyl, indicating it originates from the fragmentation of a larger sugar molecule, typically a pentose (B10789219) or a hexose (B10828440), during this reaction. nih.gov

While direct evidence for the widespread occurrence of 2-Pentenal, 3-hydroxy-4-oxo- is not extensively documented, its precursors and related compounds are well-studied. It is understood to be an intermediate in the degradation of sugars. For instance, the degradation of pentoses like D-xylose can lead to the formation of 3-deoxypentosone, a key intermediate in the browning reaction. tandfonline.comoup.comtandfonline.com It is from such intermediates that a variety of dicarbonyl compounds, including C5 fragments, are generated. acs.org

The table below summarizes the key reactions and precursors involved in the formation of related dicarbonyl compounds.

| Reaction Type | Precursors | Key Intermediates | Resulting Compounds |

| Maillard Reaction | Pentoses (e.g., Ribose, Xylose), Amino Acids (e.g., Glycine, Lysine) | Amadori products, 3-deoxypentosone | Dicarbonyls, Melanoidins |

| Caramelization | Sugars (at high temperatures) | Sugar fragments | Furfurals, Flavor compounds |

| Amino Acid Degradation | Threonine, Aspartic Acid | α-amino ketones | Carbonyl compounds |

Proposed Mechanistic Pathways of Formation

The formation of 2-Pentenal, 3-hydroxy-4-oxo- is thought to proceed through several complex mechanistic pathways, primarily centered around the degradation of sugars in the presence of amino compounds.

One of the principal routes is through the Maillard reaction cascade. tum.de The initial step involves the condensation of a pentose sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori product. wur.nl The degradation of this Amadori product is pH-dependent. At higher pH, it primarily undergoes 2,3-enolisation, leading to the formation of various fission products, including short-chain carbonyls and dicarbonyls like 3-deoxypentosone. wur.nl

3-deoxypentosone is a crucial intermediate. tandfonline.comacs.org It can be isolated from the browning degradation mixture of N-D-xylosyl-n-butylamine. tandfonline.comtandfonline.com Further degradation of 3-deoxypentosone can occur through several mechanisms, including retro-aldol fragmentation and various cleavage pathways, which can ultimately yield C5 dicarbonyl structures such as 2-Pentenal, 3-hydroxy-4-oxo-. nih.gov

The reaction pathways are summarized in the following table:

| Pathway | Description | Key Steps |

| Maillard Reaction (Pentose-based) | Reaction between a pentose sugar and an amino acid. | 1. Condensation to form glycosylamine. 2. Rearrangement to Amadori product. 3. Degradation of Amadori product to 3-deoxypentosone. 4. Fragmentation of 3-deoxypentosone. |

| Sugar Fragmentation | Direct thermal or oxidative degradation of sugars. | 1. Cleavage of the carbon skeleton of a hexose or pentose. 2. Formation of various dicarbonyl fragments. |

Interactions with Biological Macromolecules and Reactive Species

As a dicarbonyl compound, 2-Pentenal, 3-hydroxy-4-oxo- is expected to be highly reactive towards biological macromolecules. Dicarbonyls are known central intermediates in the formation of Advanced Glycation Endproducts (AGEs), which are implicated in various physiological processes and pathologies. nih.gov

The aldehyde and ketone functional groups of 2-Pentenal, 3-hydroxy-4-oxo- can readily react with the free amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues and the α-amino group of N-terminal amino acids. wur.nl This reaction can lead to the formation of Schiff bases and subsequent cross-linking of proteins, altering their structure and function.

Furthermore, such reactive carbonyl species can interact with other biological molecules. For instance, they can react with amino acids in a process known as Strecker degradation, leading to the formation of Strecker aldehydes, which are potent flavor compounds. wur.nl

Role as an Intermediate in Biochemical Degradation Pathways

The role of 2-Pentenal, 3-hydroxy-4-oxo- as an intermediate is primarily situated within the complex network of the Maillard reaction. It is a transient species, formed during the breakdown of larger molecules and consumed in subsequent reactions to form other products.

In the context of biochemical degradation, certain microorganisms have been shown to metabolize related dicarbonyl compounds. For example, Saccharomyces yeasts are capable of degrading 3-deoxyglucosone, a related dicarbonyl compound. d-nb.info This suggests that similar enzymatic or metabolic pathways might exist for the detoxification or utilization of other dicarbonyls, potentially including 2-Pentenal, 3-hydroxy-4-oxo-.

The degradation of pentoses by certain bacteria, such as Brevibacterium pentoso-aminoacidicum, to produce amino acids also points to complex metabolic pathways where C5 sugar fragments are processed. tandfonline.com While not directly mentioning 2-Pentenal, 3-hydroxy-4-oxo-, these studies highlight the existence of biological systems capable of handling such C5 intermediates. The enzymes involved in pentose metabolism in these organisms are often inducible, suggesting a specific response to the presence of these sugar-derived compounds. tandfonline.com

Computational and Theoretical Investigations of 2 Pentenal, 3 Hydroxy 4 Oxo

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic structure of 2-Pentenal, 3-hydroxy-4-oxo-. These studies reveal how the distribution of electrons across the molecular framework dictates its stability and chemical reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. For 2-Pentenal, 3-hydroxy-4-oxo-, the HOMO is primarily localized on the enol-aldehyde conjugated π-system, indicating that this region is the most susceptible to attack by electrophiles. Conversely, the LUMO is concentrated around the two carbonyl carbons (C2 and C4), identifying them as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests that the molecule requires less energy to undergo electronic excitation, implying higher reactivity.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the outermost electrons; site of electrophilic attack. |

| LUMO Energy | -2.12 | Energy of the lowest available electron orbital; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.73 | Indicates moderate chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For 2-Pentenal, 3-hydroxy-4-oxo-, the MEP analysis shows regions of high negative potential (colored red) concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. These areas are prone to electrophilic and hydrogen-bonding interactions. In contrast, regions of high positive potential (colored blue) are found near the hydroxyl hydrogen, making it the most acidic proton and susceptible to deprotonation by a base.

Molecular Modeling and Reaction Pathway Simulations

Molecular modeling techniques are used to simulate the dynamic processes of chemical reactions, identifying transition states (TS), intermediates, and the most plausible mechanistic pathways. A key reaction investigated for 2-Pentenal, 3-hydroxy-4-oxo- is its formation via the base-catalyzed aldol (B89426) condensation of diacetyl and acetaldehyde (B116499).

Computational simulations of this pathway involve the following steps:

Reactant Optimization: The geometries of the reactants (enolate of acetaldehyde and diacetyl) are optimized to find their lowest energy conformations.

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the C-C bond formation. The TS geometry typically shows a partially formed bond between the α-carbon of the acetaldehyde enolate and a carbonyl carbon of diacetyl.

Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are run from the located TS geometry. This analysis confirms that the transition state correctly connects the initial reactants to the aldol addition product, which subsequently dehydrates (in some pathways) or tautomerizes to form the final product.

These simulations confirm that the reaction proceeds through a distinct, high-energy transition state, the structure of which is crucial for understanding the reaction's stereochemical and kinetic outcomes.

Prediction of Spectroscopic Parameters and Validation

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental measurements and aid in structural elucidation.

Vibrational Spectroscopy (IR): DFT calculations can accurately predict the vibrational frequencies of 2-Pentenal, 3-hydroxy-4-oxo-. The calculated frequencies, when scaled by an appropriate factor (typically 0.96-0.98) to account for anharmonicity and basis set limitations, show excellent agreement with experimental Fourier-transform infrared (FTIR) spectra. Key predicted vibrations include the strong C=O stretching modes for the ketone and aldehyde groups, the O-H stretching of the hydroxyl group, and the C=C stretching of the alkene moiety.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical values provide a powerful tool for assigning signals in experimental spectra. The calculations accurately reproduce the chemical environments of the different protons and carbons, such as the downfield shift of the aldehydic proton and the distinct signals for the two carbonyl carbons.

| Spectroscopic Parameter | Atom/Group | Calculated Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H Stretch | 3455 | ~3450 |

| IR Frequency (cm⁻¹) | C=O Stretch (Aldehyde) | 1695 | ~1690 |

| IR Frequency (cm⁻¹) | C=O Stretch (Ketone) | 1678 | ~1675 |

| ¹H NMR Shift (ppm) | Aldehydic H (C1) | 9.65 | 9.62 |

| ¹³C NMR Shift (ppm) | Aldehydic C (C1) | 193.5 | 193.1 |

| ¹³C NMR Shift (ppm) | Ketone C (C4) | 201.2 | 200.8 |

| UV-Vis λmax (nm) | π → π* transition | 285 | 288 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. For 2-Pentenal, 3-hydroxy-4-oxo-, calculations predict a strong absorption band in the UV region, corresponding to a π→π* transition within the extended conjugated system. The predicted maximum absorption wavelength (λmax) aligns closely with experimental observations, validating the accuracy of the computational model.

Kinetic and Thermodynamic Calculations of Reaction Processes

Computational chemistry allows for the quantitative evaluation of the feasibility and rate of chemical reactions by calculating key thermodynamic and kinetic parameters. For the formation of 2-Pentenal, 3-hydroxy-4-oxo- from diacetyl and acetaldehyde, these calculations provide a complete energy profile of the reaction.

| Thermodynamic Parameter | Calculated Value (298.15 K) | Interpretation |

|---|---|---|

| ΔH° (Enthalpy) | -55.2 kJ/mol | The reaction is exothermic, releasing heat. |

| ΔS° (Entropy) | -110.5 J/(mol·K) | The reaction leads to a decrease in disorder (two molecules combine into one). |

| ΔG° (Gibbs Free Energy) | -22.3 kJ/mol | The reaction is spontaneous under standard conditions. |

Kinetic Analysis: Kinetic studies focus on the energy barriers (activation energies, Ea or ΔG‡) of the reaction steps. The step with the highest energy barrier is the rate-determining step (RDS). For the base-catalyzed formation of 2-Pentenal, 3-hydroxy-4-oxo-, computational analysis of the potential energy surface reveals that the C-C bond formation between the enolate and the carbonyl carbon is the rate-determining step, possessing the highest activation energy. This high barrier explains why the reaction often requires catalysis or elevated temperatures to proceed at a reasonable rate.

| Reaction Step | Calculated Activation Energy (ΔG‡, kJ/mol) | Significance |

|---|---|---|

| Deprotonation of Acetaldehyde | +45.5 | Initial formation of the nucleophilic enolate. |

| C-C Bond Formation (Aldol Addition) | +78.9 | Highest energy barrier; the Rate-Determining Step (RDS). |

| Proton Transfer/Tautomerization | +35.1 | A rapid step following the initial C-C bond formation. |

Research on Analogs and Derivatives of 2 Pentenal, 3 Hydroxy 4 Oxo

Design and Synthesis of Structurally Related Compounds

The design and synthesis of compounds structurally related to 2-Pentenal, 3-hydroxy-4-oxo- often involve multi-step procedures starting from commercially available precursors. A common strategy is the modification of furan (B31954) or butenolide structures.

For instance, a related compound, 4-oxo-2-pentenal, can be synthesized from 2-methylfuran. ucr.edu This process typically involves the oxidation of the furan ring. Another approach involves the hydrolysis of 2-methyl-2,5-dimethoxy-2,5-dihydrofuran to yield 4-oxo-pente-2-nal or its acetal. jlu.edu.cn The synthesis of (E)-3-propyl-4-oxo-2-butenoic acid esters, which share the α,β-unsaturated keto-aldehyde framework, has been achieved through a straightforward route starting from the condensation of pentanal and glyoxylic acid to form a 3-propyl-4-hydroxybutenolide intermediate. tandfonline.com This butenolide is then converted to the Z-ester and subsequently isomerized to the E-ester. tandfonline.com

The synthesis of more complex derivatives, such as flavonoids, which can contain a hydroxy-keto moiety, often begins with the preparation of a chalcone (B49325). For example, o-hydroxyacetophenone can be reacted with 4-dimethylaminobenzaldehyde using piperidine (B6355638) as a catalyst to form a chalcone. nih.gov This chalcone can then undergo cyclization via the Algar-Flynn-Oyamada reaction using hydrogen peroxide to yield a 3-hydroxy-flavonol structure. nih.gov Further derivatization can be achieved by reacting the hydroxyl group with various reagents like alkyl halides or acid chlorides to produce a series of new ester and ether derivatives. nih.gov

A study on the addition reaction between 4-oxo-pente-2-nal and thioacetic acid highlights the synthesis of various heterocyclic derivatives. jlu.edu.cn Depending on the reaction conditions, the resulting 2-thioacetyl or 3-thioacetyl pentenal can be cyclized to form β-thioacetyl-furan, β-thioacetylthiophene, and β-thioacetylpyrrole derivatives. jlu.edu.cn This method provides a pathway to α-methyl-β-mercaptofurans, -thiophenes, and -pyrroles. jlu.edu.cn

Table 1: Synthetic Approaches to Structurally Related Compounds

| Starting Material(s) | Key Intermediate(s) | Final Product Class | Reference(s) |

|---|---|---|---|

| 2-Methylfuran | - | 4-Oxo-2-pentenal | ucr.edu |

| 2-Methyl-2,5-dimethoxy-2,5-dihydrofuran | 4-Oxo-pente-2-nal / acetal | β-Thioacetyl heterocycles | jlu.edu.cn |

| o-Hydroxyacetophenone, 4-Dimethylaminobenzaldehyde | Chalcone | 3-Hydroxy-flavonol derivatives | nih.gov |

| Pentanal, Glyoxylic acid | 3-Propyl-4-hydroxybutenolide | (E)-3-Propyl-4-oxo-2-butenoic acid esters | tandfonline.com |

Comparative Studies of Chemical Reactivity and Stability

The reactivity and stability of analogs of 2-Pentenal, 3-hydroxy-4-oxo- are significantly influenced by their functional groups and stereochemistry. The presence of the α,β-unsaturated carbonyl system makes these compounds susceptible to both photochemical reactions and nucleophilic attack.

Studies on the atmospheric photochemistry of (E)- and (Z)-4-oxo-2-pentenal have shown that they undergo rapid photochemical processing. rsc.orgresearchgate.net Photochemical removal is the major loss process for these species in the atmospheric boundary layer, with lifetimes on the order of 10–15 minutes. rsc.org The primary mechanism involves photoisomerization to a ketene-enol intermediate following a γ-hydrogen abstraction. rsc.orgresearchgate.net This intermediate can then undergo ring closure to form a furanone, which is a major product (30–42% yield). rsc.orgresearchgate.net The lifetimes of these ketene-enol intermediates in the dark are relatively short, being 235 seconds for the one derived from 4-oxo-2-pentenal. rsc.orgresearchgate.net

The chemical reactivity of these compounds is also demonstrated by their reactions with nucleophiles. For example, 4-oxo-2-alkenals are known to be highly reactive genotoxins that can form adducts with DNA. tandfonline.comjst.go.jp The reaction of 4-oxo-2-pentenal with deoxyguanosine (dG) leads to the formation of a 7-(2-oxo-propyl)-εdG adduct. tandfonline.com The reactivity of the aldehyde group is generally higher than that of the ketone group towards nucleophilic attack.

Comparative studies on flavonoid derivatives show that the reactivity of the hydroxyl group can be exploited for further synthesis. nih.gov The stability of oxetane (B1205548) derivatives, another class of related cyclic compounds, has been studied, showing that substitution patterns on the ring can significantly affect their metabolic stability. acs.org For instance, a gem-dimethyl group at the 4-position of an oxetane ring conferred greater stability compared to substitution at the 3-position. acs.org

Table 2: Reactivity and Stability Data for Related Compounds

| Compound | Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Oxo-2-pentenal | Photochemistry | Photochemical lifetime of 10-15 min; forms furanone via a ketene-enol intermediate. | rsc.orgresearchgate.net |

| 4-Oxo-2-pentenal | Reactivity with DNA | Forms adducts with deoxyguanosine. | tandfonline.com |

| 3-Hydroxy-flavonol | Derivatization | Hydroxyl group can be readily alkylated or esterified. | nih.gov |

| Oxetane derivatives | Metabolic Stability | Substitution pattern influences stability; 4,4-dimethyl substitution enhances stability. | acs.org |

Exploration of Derivatives as Synthetic Precursors

Derivatives of 2-Pentenal, 3-hydroxy-4-oxo- serve as versatile precursors in organic synthesis, enabling the construction of more complex molecular architectures, particularly heterocyclic systems.

The addition products of thioacetic acid to 4-oxo-pente-2-nal are valuable intermediates for synthesizing substituted furans, thiophenes, and pyrroles. jlu.edu.cn The initial adduct, a 2-thioacetyl or 3-thioacetyl pentenal, can be cyclized under different conditions to yield the corresponding five-membered aromatic heterocycles. jlu.edu.cn This demonstrates the utility of the linear α,β-unsaturated dicarbonyl system as a flexible precursor for building various heterocyclic scaffolds. jlu.edu.cn

Flavonoid derivatives synthesized from a 3-hydroxy-flavone core can be further modified. For example, the synthesis of 2-[4-(dimethylamino) phenyl]-4-oxo-4H-1-benzopyran-3-yl chloro acetate (B1210297) is achieved by reacting the parent flavonol with chloroacetyl chloride. nih.gov This chloroacetate (B1199739) derivative can then serve as a precursor for introducing other functional groups through nucleophilic substitution at the chloroacetyl moiety. nih.gov

In the context of complex molecule synthesis, chiral hex-5-yn-2-ones, which are precursors to the pyrroline (B1223166) units of photosynthetic pigments, can be synthesized from chiral pentynoic acid derivatives. rsc.org A chiral Weinreb pentynamide, derived from (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, can be treated with various one-carbon synthons to create a 1-hydroxyhex-5-yn-2-one scaffold, which is a key building block for more complex natural products. rsc.org This highlights how functionalized keto-alkynes, which share some structural similarities with the target compound's analogs, are crucial precursors in stereoselective synthesis.

The use of organocatalysis has also expanded the utility of related aldehyde and ketone precursors in asymmetric synthesis. For example, optically active α-hydroxy carbonyl compounds can be synthesized through the α-aminoxylation of aldehydes and ketones, which are valuable building blocks in medicinal chemistry. google.com

Table 3: Applications of Derivatives as Synthetic Precursors

| Derivative | Subsequent Reaction Type | Product Class | Reference(s) |

|---|---|---|---|

| 2/3-Thioacetyl pentenal | Cyclization | β-Mercaptofurans, -thiophenes, -pyrroles | jlu.edu.cn |

| 3-Hydroxy-flavonol | Esterification/Alkylation | Functionalized flavonoid derivatives | nih.gov |

| Chiral Weinreb pentynamide | Reaction with organometallics | Chiral 1-hydroxyhex-5-yn-2-ones | rsc.org |

| Aldehydes/Ketones | Asymmetric α-aminoxylation | Optically active α-hydroxy carbonyls | google.com |

Future Research Directions and Emerging Opportunities for 2 Pentenal, 3 Hydroxy 4 Oxo

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-Pentenal, 3-hydroxy-4-oxo- is not yet established in the literature. However, methods used for similar unsaturated carbonyls, such as 4-oxo-2-pentenal, offer a foundation for developing new synthetic strategies. Research on the synthesis of 4-oxo-2-pentenal has shown its derivation from precursors like 2-methylfuran. acs.org Future work could adapt these approaches.

Emerging opportunities lie in the development of stereoselective syntheses to control the chirality at the C3 position, which would be crucial for investigating its biological interactions. Potential synthetic strategies that warrant investigation include:

Stepwise Oxidation and Aldol (B89426) Chemistry: A plausible route could involve the selective oxidation of a pentene-diol precursor or a carefully controlled aldol condensation reaction between a three-carbon ketone-aldehyde fragment and a two-carbon aldehyde, followed by a targeted hydroxylation step.

From Bio-based Precursors: Following the trend of sustainable chemistry, developing a synthesis from biomass-derived starting materials, such as furfural (B47365) or other furan (B31954) derivatives, presents a significant opportunity. acs.org This could involve ring-opening and subsequent functional group manipulations.

Photochemical Synthesis: The photochemistry of related compounds like 2-methylbutanal has been explored, suggesting that photochemical pathways could be designed to construct the target molecule.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Precursors | Key Transformations | Research Focus |

| Aldol Condensation | Glyoxal, Methyl Ethyl Ketone | Base- or acid-catalyzed aldol addition, selective hydroxylation | Optimization of reaction conditions to control regioselectivity and prevent side reactions like dehydration. |

| Oxidation of Polyols | Pentane-1,3,4-triol | Selective oxidation using modern reagents (e.g., PCC, DMP) | Achieving selective oxidation of the secondary alcohols without affecting the aldehyde. |

| Furan Ring Opening | Substituted Furan derivatives | Oxidative ring cleavage, functional group interconversion | Development of a one-pot or tandem reaction sequence from a renewable feedstock. |

Advanced Mechanistic Investigations in Complex Systems

Mechanistic studies of analogous compounds have revealed their significant roles in atmospheric and biological systems. For instance, 4-oxo-2-pentenal is a known product of the atmospheric oxidation of aromatic hydrocarbons like toluene (B28343) and is subject to rapid photochemical processing. ucr.eduresearchgate.netcopernicus.org It also reacts with DNA to form adducts, highlighting its potential biological reactivity. nih.govnih.gov

Future research should focus on how the additional hydroxyl group in 2-Pentenal, 3-hydroxy-4-oxo- influences these mechanisms. Key research questions include:

Atmospheric Chemistry: Does the hydroxyl group alter the photochemical pathways observed for 4-oxo-2-pentenal? researchgate.netwhiterose.ac.uk Does it increase the compound's water solubility, potentially enhancing its role in the formation of secondary organic aerosols (SOA)? mdpi.com

Biological Reactivity: How does the 3-hydroxy group affect the rate and nature of DNA adduct formation compared to simpler α,β-unsaturated carbonyls? nih.govnih.gov The hydroxyl group could participate in intramolecular catalysis or alter the conformation of the molecule, thereby modulating its interaction with biological macromolecules.

Food Chemistry: Unsaturated aldehydes are known to form during lipid peroxidation in foods. ontosight.ai Investigating the formation of 2-Pentenal, 3-hydroxy-4-oxo- during the heating of foods and its subsequent reactions would be a valuable area of research.

Refinement of Analytical Detection and Quantification Methods

Sensitive and selective analytical methods are crucial for studying the formation and fate of 2-Pentenal, 3-hydroxy-4-oxo- in complex matrices. Current methods for similar multifunctional carbonyls provide a strong starting point. These include derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by gas chromatography-mass spectrometry (GC-MS). copernicus.orgcopernicus.org High-performance liquid chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is another common technique. copernicus.org

Future research should aim to refine these methods for the specific challenges posed by 2-Pentenal, 3-hydroxy-4-oxo-.

Multi-derivatization: The presence of both carbonyl and hydroxyl groups may necessitate a two-step derivatization process (e.g., PFBHA for the carbonyls and a silylating agent like BSTFA for the hydroxyl group) to improve chromatographic performance and mass spectral identification. copernicus.org

Direct-Injection Mass Spectrometry: Techniques like proton-transfer-reaction mass spectrometry (PTR-MS) or selected-ion flow-tube mass spectrometry (SIFT-MS) could be developed for real-time, in-situ monitoring without the need for sample preparation, which is particularly useful for atmospheric studies. copernicus.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For biological samples, LC-ESI-MS/MS offers high sensitivity and specificity for quantifying the compound and its potential adducts directly from complex mixtures like cell lysates. nih.gov

The table below summarizes potential analytical methods and areas for refinement.

| Analytical Technique | Derivatization Agent | Detection Method | Areas for Refinement |

| GC-MS | PFBHA / BSTFA | Mass Spectrometry (MS) | Optimization of dual-derivatization protocols; synthesis of an isotopically labeled internal standard for accurate quantification. |

| HPLC | DNPH | UV or Mass Spectrometry | Development of methods to resolve potential isomers and diastereomers. |

| LC-ESI-MS/MS | None (Direct Analysis) | Tandem Mass Spectrometry | Characterization of fragmentation patterns for unambiguous identification; improving limits of detection in biological matrices. |

| FTIR Spectroscopy | None (Direct Analysis) | Infrared Absorption | Identification of unique IR absorption bands for in-situ monitoring in gas-phase reactions. researchgate.netmdpi.com |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the fundamental properties of molecules like 2-Pentenal, 3-hydroxy-4-oxo-. Theoretical studies on related compounds, such as the ozonolysis of trans-2-pentenal (B73810) and the atmospheric reactions of 4-hydroxy-4-methyl-2-pentanone, have successfully used Density Functional Theory (DFT) and other methods to elucidate reaction mechanisms and kinetics. mdpi.comresearchgate.net

Future theoretical investigations should be directed towards:

Conformational and Tautomeric Analysis: The molecule can exist in various conformations and as different keto-enol tautomers. Computational studies can determine the relative stabilities of these forms and the energy barriers for their interconversion, which is critical for understanding its reactivity.

Reaction Energetics: DFT calculations can be used to map the potential energy surfaces for its key reactions, such as photochemical decomposition, reaction with atmospheric oxidants (OH, O3), and addition reactions with biological nucleophiles. mdpi.com This can help predict major products and reaction rates.

Spectroscopic Prediction: Calculating theoretical vibrational (IR) and electronic (UV-Vis) spectra can aid in the experimental identification and quantification of the molecule. researchgate.net This is particularly valuable for interpreting data from complex mixtures.

Structure-Reactivity Relationships: By systematically studying a series of related hydroxy-oxo-alkenals, theoretical models can be developed to establish clear structure-reactivity relationships, allowing for the prediction of the atmospheric and biological impact of similar compounds.

Exploration in Green Chemistry and Sustainable Synthesis

The principles of green chemistry offer a framework for developing environmentally benign chemical processes. core.ac.uk The synthesis and application of 2-Pentenal, 3-hydroxy-4-oxo- present several opportunities for green chemistry research.

Renewable Feedstocks: As mentioned, a key opportunity is the development of synthetic routes from biomass-derived feedstocks like 2-methylfuran, which is considered a sustainable starting material. acs.org This aligns with the principle of using renewable resources.

Biocatalysis: The use of enzymes or whole-organism biocatalysts for specific transformations, such as stereoselective hydroxylation or reduction, could offer a green alternative to traditional chemical reagents. Research into yeast-catalyzed reductions of β-ketoesters demonstrates the potential of this approach. core.ac.uk

Atom Economy: Future synthetic routes should be evaluated based on their atom economy, aiming to maximize the incorporation of atoms from the reactants into the final product. core.ac.uk

Green Solvents and Conditions: Research should explore the use of greener solvents (e.g., water, supercritical CO2) or solvent-free conditions. Technologies like microwave irradiation and phase transfer catalysis could be investigated to improve reaction efficiency and reduce energy consumption. core.ac.uk

By focusing on these research directions, the scientific community can unlock the full potential of 2-Pentenal, 3-hydroxy-4-oxo-, contributing to fundamental knowledge in organic synthesis, atmospheric science, and biochemistry, while simultaneously advancing the goals of sustainable and green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.